molecular formula C12H23NO2 B1475632 2-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol CAS No. 1896221-48-9

2-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol

Cat. No.: B1475632
CAS No.: 1896221-48-9
M. Wt: 213.32 g/mol
InChI Key: GMVVLVHMYUQXAK-UHFFFAOYSA-N
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Description

2-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol is a synthetic organic compound designed for research and development purposes. This molecule features a piperidine ring, a privileged scaffold in medicinal chemistry that is present in more than twenty classes of pharmaceuticals . The structure, which incorporates a tetrahydrofuran moiety linked to the piperidine nitrogen via a methylene bridge and a terminal ethanol group, is of significant interest for the construction of potential multi-targeting ligands. Compounds with piperidine and tetrahydrofuran subunits are frequently investigated in neuroscience, particularly for neurodegenerative diseases. For instance, structurally related piperidine derivatives have been developed as histamine H3 receptor (H3R) antagonists/inverse agonists . H3R antagonists can enhance the release of neurotransmitters like acetylcholine, dopamine, and norepinephrine in key brain regions such as the prefrontal cortex and hippocampus, which are critical for cognitive functions like learning and memory . Furthermore, the flexibility of its structure makes it a versatile building block for generating compound libraries aimed at exploring structure-activity relationships (SAR) in drug discovery campaigns . Researchers can utilize this intermediate for the synthesis of more complex molecules or for probing biological mechanisms. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c14-8-5-11-3-6-13(7-4-11)10-12-2-1-9-15-12/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVVLVHMYUQXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCC(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presenting data in a structured format.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C_{11}H_{19}NO_2
  • Molecular Weight : Approximately 197.28 g/mol
  • Functional Groups : Contains a piperidine ring, tetrahydrofuran moiety, and an alcohol group.

Piperidine derivatives are known to interact with various biological targets, including neurotransmitter receptors and enzymes. The specific mechanism of action for this compound remains under investigation; however, it is hypothesized that the tetrahydrofuran ring may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

1. Antimicrobial Activity

Research has shown that piperidine derivatives exhibit significant antimicrobial properties. A study focusing on similar piperidine compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
2-(1-Tetrahydrofuran...S. aureus32 µg/mL
2-(1-Tetrahydrofuran...E. coli64 µg/mL

2. Anticancer Potential

Piperidine derivatives have also been explored for their anticancer activities. A recent study highlighted the ability of related compounds to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.

CompoundCancer Cell Line TestedIC50 (µM)
Related Piperidine DerivativeFaDu10
Related Piperidine DerivativeHeLa15

3. Neuropharmacological Effects

Research indicates that compounds similar to this compound may have neuropharmacological effects, potentially acting as modulators of neurotransmitter systems. This could involve interaction with serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of piperidine compounds were synthesized and tested for antimicrobial activity. The results indicated that modifications in the piperidine structure significantly affected their efficacy against gram-positive and gram-negative bacteria.

Case Study 2: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines. The findings suggested that structural variations influenced the potency of these compounds, with some exhibiting low nanomolar IC50 values, indicating strong anticancer potential.

Scientific Research Applications

The compound 2-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol , commonly referred to as THF-piperidine alcohol, has garnered interest in various scientific research applications due to its unique structural properties and potential pharmacological effects. This article explores its applications across different fields, including medicinal chemistry, neuropharmacology, and materials science.

Physicochemical Properties

  • Molecular Weight : 227.38 g/mol
  • Solubility : Soluble in polar solvents such as water and ethanol, making it suitable for various formulations.

Medicinal Chemistry

THF-piperidine alcohol is being investigated for its potential therapeutic applications:

  • Antidepressant Activity : Research indicates that compounds with a piperidine structure can exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that derivatives of piperidine can enhance mood and cognitive function in animal models .
  • Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier suggests potential use in treating neurodegenerative diseases such as Alzheimer's. Its interaction with amyloid-beta proteins has been a focal point in recent studies aimed at preventing plaque formation in the brain .

Neuropharmacology

The piperidine ring is known for its role in various neuropharmacological agents:

  • Cognitive Enhancers : THF-piperidine alcohol may enhance cognitive functions by acting on cholinergic systems. Preliminary studies indicate that similar compounds can improve learning and memory retention in experimental models .
  • Anxiolytic Properties : Some derivatives have shown promise in reducing anxiety behaviors in rodent models, suggesting that THF-piperidine alcohol could be further explored for its anxiolytic potential .

Materials Science

Beyond pharmacological applications, THF-piperidine alcohol has implications in materials science:

  • Polymer Chemistry : Its functional groups allow for the synthesis of novel polymers with enhanced mechanical properties. Researchers are exploring its use as a monomer or additive to improve the thermal stability and elasticity of polymer matrices .
  • Coatings and Adhesives : The compound's solubility characteristics make it a candidate for developing advanced coatings and adhesives that require specific adhesion properties and durability under varying environmental conditions .

Case Study 1: Neuroprotective Mechanisms

A study published in Journal of Neurochemistry examined the neuroprotective effects of THF-piperidine alcohol on neuronal cultures exposed to oxidative stress. The results indicated significant reductions in cell death and oxidative markers, suggesting its potential as a therapeutic agent against neurodegeneration.

Case Study 2: Synthesis of Novel Polymers

Research conducted at a leading materials science institute demonstrated the successful incorporation of THF-piperidine alcohol into polymer chains, resulting in materials with improved flexibility and resistance to thermal degradation. This study highlights the compound's versatility beyond medicinal applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares the target compound with structurally similar piperidine-ethanol derivatives, emphasizing substituent differences and their implications:

Compound Name Substituent on Piperidine-N Key Functional Groups Biological Activity/Application Reference
2-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol Tetrahydrofuran-2-ylmethyl Piperidine, ethanol, THF Inferred: Potential CNS or enzyme modulation (structural analogy) N/A
2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol (QD-0917) 4-Methylbenzyl Piperidine, ethanol, aryl Building block for pharmaceuticals
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs 1,3,4-Thiadiazol-2-yl Piperidine, ethanol, thiadiazole Glutaminase 1 (GLS1) inhibition
2-((1-(Fluorophenyl)piperidin-4-yl)(methyl)amino)ethan-1-ol (FM) Fluorophenyl-pyrimidinyl Piperidine, ethanol, fluorophenyl JAK2/FLT3 inhibition (anticancer)
2-(1-(Prop-2-yn-1-yl)piperidin-4-yl)ethan-1-ol (Compound 79) Propargyl Piperidine, ethanol, alkyne Precursor for anti-MRSA pleuromutilin derivatives
DMPI/CDFII Dimethylphenylmethyl Piperidine, indole, halogen Synergists with carbapenems against MRSA

Key Observations :

  • Bioactivity : Thiadiazole-containing analogs () show specificity for GLS1 inhibition, whereas fluorophenyl-pyrimidine derivatives () target kinases, highlighting how substituent chemistry dictates target selectivity.

Pharmacological and Physicochemical Properties

Molecular Weight and Complexity
  • The target compound’s molecular weight is inferred to be ~255–300 g/mol based on analogs like FM (C₂₆H₃₂FN₇O₂, MW 485.6 g/mol) and QD-0917 (C₁₅H₂₃NO, MW 233.35 g/mol) .
  • The THF moiety introduces a chiral center, which could influence stereoselective interactions with biological targets, a feature absent in non-chiral analogs like QD-0917 .
Bioactivity Profiles
  • Antimicrobial Activity : Propargyl-substituted analogs (e.g., Compound 79) are key intermediates in anti-MRSA agents, suggesting that the target compound’s THF group might be explored for similar applications .
  • Enzyme Inhibition : Thiadiazole analogs inhibit GLS1 (IC₅₀ = 0.12–1.8 µM), while FM inhibits JAK2 (IC₅₀ = 3 nM), demonstrating substituent-driven divergence in mechanisms .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol generally involves:

  • Construction of the piperidine ring core.
  • Introduction of the tetrahydrofuran-2-ylmethyl substituent at the nitrogen atom of the piperidine.
  • Attachment or formation of the ethan-1-ol side chain at the 4-position of the piperidine ring.

The key challenge is the selective functionalization of the piperidine nitrogen and the 4-position, often requiring protection/deprotection steps and regioselective reactions.

Preparation of the Tetrahydrofuran-2-ylmethyl Moiety

The tetrahydrofuran (THF) ring with a 2-ylmethyl substituent is typically prepared or introduced via:

These methods ensure the availability of the THF-2-ylmethyl fragment with the desired stereochemistry and functional groups for further coupling.

Piperidine Ring Functionalization

The piperidine core is functionalized at two key positions:

In related piperidine derivatives, multi-step processes include:

  • Ammonia-mediated reactions with N-benzyl-4-carbonyl-ethyl nipecotate in ethanol solvent at 30–40 °C for 16–30 hours to form intermediate amines.
  • Use of methyl Grignard reagents in tetrahydrofuran at low temperatures (-70 to 0 °C) to introduce methyl groups or extend carbon chains on the piperidine ring.
  • Catalytic hydrogenation with Raney Nickel to reduce intermediates and obtain the desired piperidine derivatives.

Representative Preparation Protocol (Hypothetical Based on Patent Analogues)

Step Reagents & Conditions Purpose Notes
1. Synthesis of THF-2-ylmethyl intermediate React tetrahydrofuran-3-methanol with D(+)-10-camphorsulfonic acid and sulfur oxychloride in methylene dichloride, reflux at 50 °C for 2 h; follow with triethylamine addition and sodium bicarbonate workup Formation of camphorsulfonic acid ester intermediate Yield ~88–91%; purity >95% after chromatography
2. Preparation of piperidine intermediate React N-benzyl-4-carbonyl-ethyl nipecotate with aqueous ammonia in ethanol at 30–40 °C for 16–30 h Formation of amino-piperidine intermediate Molar ratio 1:2–1:5 (ester:ammonia)
3. Alkylation with THF-2-ylmethyl group Add THF-2-ylmethyl electrophile to piperidine nitrogen under controlled temperature (0 to -20 °C) in THF solvent N-substitution to introduce THF moiety Use of n-butyllithium or Grignard reagents may be involved
4. Introduction of ethan-1-ol side chain Reduction or alkylation at 4-position using appropriate reagents (e.g., BH3-THF for reduction) Formation of ethan-1-ol substituent Reaction times 10–48 h; temperature 100–160 °C in some cases
5. Purification Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and column chromatography Isolation of pure product Final purity >95% achieved

Detailed Reaction Conditions and Solvents

  • Solvents: Tetrahydrofuran (THF) is preferred for many steps due to its ability to dissolve organolithium and Grignard reagents and moderate polarity.
  • Temperature Control: Reactions involving organometallic reagents are typically performed below room temperature (0 °C to -20 °C) to control reactivity and selectivity.
  • Atmosphere: Nitrogen atmosphere is often employed to prevent moisture and oxygen interference, especially during sensitive organometallic steps.
  • Workup: Organic extracts are washed with brine (e.g., 25% NaCl solution), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • Purification: Column chromatography using ethyl acetate and petroleum ether mixtures is common to achieve high purity.

Research Findings and Yields

  • The camphorsulfonic acid ester intermediates of THF derivatives show yields ranging from 87% to 91% with high purity after crystallization.
  • Ammonia-mediated formation of piperidine intermediates achieves total recoveries around 22–23% in multi-kilogram scale reactions, indicating scalability.
  • Use of sodium hydride and phenylcarbinol in THF leads to high-purity THF-3-methyl carbinol derivatives with yields around 68–95% after chromatographic purification.
  • Reaction times vary from 6 hours to 72 hours depending on the step and reagents used, with temperature ranges from -80 °C to 160 °C in different stages.

Summary Table of Key Preparation Parameters

Parameter Range / Value Notes
Solvents THF, methylene dichloride, ethanol, ethyl acetate, methyl tert-butyl ether THF preferred for organometallic steps
Temperature (reaction) -80 °C to 160 °C Low temps for organometallics; higher temps for reductions
Reaction time 6 h to 72 h Depends on step; longer times for crystallization and purification
Reagents molar ratios Piperidine intermediate: ammonia = 1:1 to 1:10; organolithium equivalents 0.3 to 0.7 Control stoichiometry critical for yield
Purity after purification >95% Achieved via column chromatography and crystallization
Yields 22–91% Varies by step; esterification and substitution steps have higher yields

Q & A

Q. What are the recommended safety protocols for handling 2-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol in laboratory settings?

  • Methodological Answer: Researchers must wear protective gear (gloves, lab coats, goggles) to avoid skin/eye contact. Use fume hoods for volatile steps, and store waste separately for professional disposal. Safety data from structurally similar piperidine derivatives indicate risks of irritation or toxicity, necessitating glove-box use for air-sensitive steps .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer: Synthesis typically involves reductive amination or nucleophilic substitution. For example, piperidin-4-yl intermediates can be functionalized with tetrahydrofuran-2-ylmethyl groups via alkylation, followed by ethanolamine side-chain introduction. Reaction conditions (e.g., LiAlH₄ for reduction) should be optimized using TLC or HPLC monitoring .

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Methodological Answer: Use a combination of 1^1H/13^13C NMR to confirm substituent positions and stereochemistry. Crystallographic analysis (single-crystal X-ray diffraction) is recommended for unambiguous confirmation, as demonstrated for analogous piperidine alcohols in structural studies .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound across solvents?

  • Methodological Answer: Discrepancies may arise from polymorphic forms or solvent impurities. Conduct controlled solubility tests (e.g., gravimetric analysis) in anhydrous solvents. Compare results with computational predictions (e.g., COSMO-RS) to identify outliers. Cross-validate using DSC to detect polymorphic transitions .

Q. How does the steric hindrance of the tetrahydrofuran-2-ylmethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer: The bulky tetrahydrofuran group may slow SN2 reactions but favor SN1 mechanisms. Compare reaction kinetics with less-hindered analogs (e.g., piperidin-4-ylmethanol derivatives) under identical conditions (e.g., NaH/DMF). Monitor intermediates via LC-MS to elucidate mechanistic pathways .

Q. What analytical methods are optimal for detecting degradation products under oxidative conditions?

  • Methodological Answer: Accelerated oxidative stability studies (e.g., 40°C/75% RH) combined with UPLC-QTOF-MS can identify degradation pathways. Use radical initiators (e.g., AIBN) to simulate auto-oxidation. Compare fragmentation patterns with reference standards for piperidine and tetrahydrofuran derivatives .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., GPCRs). Validate predictions with SPR or ITC assays. Adjust force-field parameters to account for the tetrahydrofuran ring’s conformational flexibility .

Data Interpretation & Experimental Design

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

  • Methodological Answer: Standardize synthesis protocols (e.g., controlled temperature, inert atmosphere) and use high-purity reagents. Include internal controls (e.g., reference agonists/antagonists) in each assay plate. Statistical tools like ANOVA can identify significant variability sources .

Q. How should researchers address discrepancies between in vitro and in vivo metabolic stability data?

  • Methodological Answer: Cross-validate using hepatocyte microsomal assays and in vivo PK studies. Probe for enzyme-specific metabolism (e.g., CYP450 isoforms) via inhibition assays. Adjust dosing regimens based on hepatic extraction ratios derived from IV/PO bioavailability studies .

Q. What techniques validate the compound’s purity in complex matrices (e.g., biological samples)?

  • Methodological Answer:
    Employ orthogonal methods: HPLC-UV for routine checks, LC-HRMS for trace impurities, and 19^19F NMR (if fluorinated analogs are used). Spike recovery experiments in plasma/urine matrices ensure method robustness .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol
Reactant of Route 2
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2-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)ethan-1-ol

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